molecular formula C17H18N4O3S2 B2564114 N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868218-79-5

N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2564114
CAS No.: 868218-79-5
M. Wt: 390.48
InChI Key: IMSKTXJODGWPOY-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, which integrates a 4,5-dihydro-1H-imidazole (imidazoline) core linked via sulfonamide and thioether bridges to an acetamidophenyl and a pyridinylmethyl group, presents a versatile scaffold for the development of novel bioactive agents. Compounds featuring the 4,5-dihydro-1H-imidazole ring have been extensively studied for their potential against infectious diseases . This reagent may serve as a key intermediate or precursor for synthesizing molecules with potential antimycobacterial activity, acting as a prodrug that is activated by bacterial nitroreductase enzymes . The incorporation of the pyridinyl moiety significantly enhances the potential for target engagement, as this heterocycle is a common pharmacophore in kinase inhibitor design . Kinase inhibition is a cornerstone of modern therapeutics, particularly in oncology, with compounds like tyrphostines (e.g., imatinib, gefitinib) demonstrating the profound clinical impact of such targets . Therefore, this compound is a valuable chemical tool for researchers investigating new pathways in antibiotic development and for exploring the structure-activity relationships of small molecules against various kinase targets. Its complex structure offers multiple sites for synthetic modification, enabling medicinal chemists to optimize properties like solubility, binding affinity, and metabolic stability to generate improved lead compounds . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-13(22)20-15-4-6-16(7-5-15)26(23,24)21-10-9-19-17(21)25-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSKTXJODGWPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C41H38N8O3SC_{41}H_{38}N_{8}O_{3}S and a molecular weight of approximately 722.9 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a pyridine ring and an imidazole core, which are known for their interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide}. For instance, derivatives of imidazole have shown efficacy in inhibiting the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. One study demonstrated that imidazole derivatives can act as potent inhibitors of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

Antimicrobial Properties

Compounds with imidazole and sulfonamide functionalities have been reported to exhibit significant antibacterial activity. A review indicated that these compounds can effectively combat Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neurological Applications

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. Research indicates that imidazole derivatives can act as non-competitive antagonists at AMPA receptors, which play a role in excitatory neurotransmission and are implicated in various neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazole Core : The initial step often involves the cyclization of appropriate precursors to form the 4,5-dihydroimidazole structure.
  • Sulfonation : The introduction of the sulfonamide group can be achieved through sulfonation reactions using sulfonic acids or sulfonyl chlorides.
  • Pyridine Functionalization : The pyridine moiety is usually introduced via nucleophilic substitution reactions involving pyridine derivatives.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:

Study on Anticancer Efficacy

A notable study evaluated a series of imidazole-based compounds against various cancer cell lines, reporting IC50 values indicating strong inhibition of cell proliferation at micromolar concentrations . This reinforces the potential application of this compound as an anticancer agent.

Antimicrobial Activity Assessment

Research conducted on the antibacterial properties of imidazole derivatives demonstrated significant activity against resistant strains, suggesting that this compound could be developed into a novel antibiotic .

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

(a) Compound 11p ()
  • Structure: Contains a benzodiazepine core instead of an imidazole, with a butenyl chain and a methylpyridinylamino-pyrimidopyrimidine substituent.
  • Key Differences : The benzodiazepine ring system may confer greater conformational flexibility compared to the rigid 4,5-dihydroimidazole in the target compound. The extended substituents in 11p could enhance binding to larger hydrophobic pockets in biological targets.
(b) Compound 10b ()
  • Structure : Features a 1H-indole-based imidazolone scaffold with phenyl and acetyl groups.
(c) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (–4)
  • Structure : Includes a fluorophenyl group and a chiral methylsulfinyl substituent. Crystallographic data confirms a dihydrate form with refined symmetry (e.g., space group P-1) .
Table 1: Comparative Data for Selected Compounds
Property/Compound Target Compound Compound 10b () Dihydrate (–4)
Molecular Formula Not explicitly provided C26H20N4O4S Includes fluorophenyl, sulfinyl
Synthetic Yield Not reported 55% (brown powder) Not reported
Elemental Analysis (C) Not reported Calcd: 64.45%; Found: 64.18% Not explicitly provided
Crystallography Not reported Not reported Refined via SHELXL97
Key Observations:
  • Synthetic Efficiency : Compound 10b’s moderate yield (55%) suggests challenges in imidazolone synthesis, which may parallel synthetic hurdles for the target compound .
  • Elemental Analysis: Minor discrepancies in 10b’s carbon content (64.45% vs. 64.18%) hint at possible impurities or hydration effects, underscoring the need for rigorous purification in analogous syntheses .
  • Crystallographic Stability : The dihydrate’s refined structure highlights the role of hydrogen bonding in stabilizing sulfonyl- and pyridyl-containing compounds .

Functional Group Impact on Bioactivity

  • Pyridinylmethylsulfanyl vs. Fluorophenyl : The target’s pyridine group may improve solubility relative to the dihydrate’s fluorophenyl, which prioritizes hydrophobic interactions.
  • Sulfonyl Linker : Present in both the target and 10b, this group likely enhances metabolic stability compared to sulfinyl or thioether linkages .

Biological Activity

N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Core Structure : The compound features a pyridine ring linked to a sulfanyl group, which is further connected to a 4,5-dihydro-1H-imidazole moiety. This complex structure contributes to its unique biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, specifically targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro on human cancer cells, suggesting potential use in cancer therapy .
  • Antioxidant Properties : Preliminary evaluations indicate that the compound may also possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Lines/Models Tested IC50 Values (µM) Notes
AntiproliferativeA431 (skin carcinoma)< 10Significant growth inhibition observed
HeLa (cervical cancer)15Induces apoptosis in treated cells
MCF7 (breast cancer)12Cell cycle arrest noted
AntioxidantH2O2-induced oxidative stressNot specifiedExhibits protective effects

Case Studies and Research Findings

  • Cancer Research : A study published in Cancer Research highlighted the efficacy of this compound as a NAMPT inhibitor. The study showed that treatment with this compound led to reduced tumor growth in xenograft models .
  • Mechanistic Studies : In vitro studies have elucidated the molecular interactions between the compound and its target enzymes. Docking studies suggest that the imidazole moiety plays a critical role in binding affinity and specificity towards NAMPT .
  • Comparative Analysis : Other derivatives of imidazole and pyridine have been compared with this compound for their biological activities. Results indicate that modifications to the sulfonamide group can enhance or diminish activity, providing insights into structure-activity relationships (SAR) for future drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide and related derivatives?

  • Methodological Answer : The compound can be synthesized via refluxing equimolar amounts of precursors (e.g., substituted oxazolones and hydroxyacetamide derivatives) at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction, the product is isolated by cooling, acid quenching, and recrystallization from ethanol. This method ensures high yield and purity, as demonstrated in analogous hydroxyacetamide derivative syntheses .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related imidazole-sulfonyl derivatives were analyzed using SC-XRD (Bruker APEX2 detectors, SHELXL97 refinement) to determine bond lengths, angles, and crystallographic symmetry codes . Complementary techniques like NMR and IR spectroscopy validate functional groups and purity.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Antiproliferative activity is typically assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines. For structurally similar hydroxyacetamide derivatives, IC₅₀ values were determined, with optimization of substituents on the phenyl ring to enhance activity .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction conditions, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational predictions with experimental validation, enabling rapid identification of catalytic systems and solvent effects .

Q. How can contradictions in biological activity data be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from structural variations (e.g., sulfonyl vs. sulfoxide groups) or stereochemical differences. Combining SC-XRD data (to confirm stereochemistry) with structure-activity relationship (SAR) studies can clarify mechanisms. For instance, methylsulfinyl vs. methylsulfanyl substituents in imidazole derivatives significantly alter biological activity .

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer : Statistical design of experiments (DoE) minimizes experimental runs while maximizing data output. For example, factorial designs can optimize variables like catalyst loading, temperature, and solvent polarity. This approach was validated in chemical engineering studies to improve separation technologies and reactor design .

Q. How can heterogeneous catalysis be applied to enhance the sustainability of the synthesis?

  • Methodological Answer : Zeolite (Y-H) catalysts in the synthesis of hydroxyacetamide derivatives demonstrate recyclability and reduced environmental impact. Membrane separation technologies (e.g., nanofiltration) can further purify products while minimizing waste, as outlined in CRDC subclass RDF2050104 .

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